molecular formula C24H27NO4 B8036514 Fmoc-D-cyclohexylalanine

Fmoc-D-cyclohexylalanine

Cat. No.: B8036514
M. Wt: 393.5 g/mol
InChI Key: JOWKLGMNVUYQGV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-cyclohexylalanine: is a derivative of the amino acid D-cyclohexylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in the field of peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group during the synthesis process. The compound is known for its stability and ease of removal under mildly basic conditions, making it a valuable tool in the synthesis of complex peptides.

Scientific Research Applications

Chemistry: Fmoc-D-cyclohexylalanine is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it an essential building block in solid-phase peptide synthesis .

Biology and Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It has applications in the study of protein-protein interactions and the design of enzyme inhibitors .

Industry: this compound is employed in the production of functional materials such as hydrogels and self-assembling nanostructures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cyclohexylalanine typically involves the protection of the amino group of D-cyclohexylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of 2-chlorotrityl resin has been shown to improve the efficiency of the synthesis process .

Mechanism of Action

The primary mechanism of action of Fmoc-D-cyclohexylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-cyclohexylalanine during the synthesis process, preventing unwanted side reactions. The deprotection step, which involves the removal of the Fmoc group, is crucial for the successful formation of peptide bonds .

Comparison with Similar Compounds

    Fmoc-phenylalanine: Similar to Fmoc-D-cyclohexylalanine but contains a phenyl group instead of a cyclohexyl group.

    Fmoc-leucine: Another Fmoc-protected amino acid used in peptide synthesis.

Uniqueness: this compound is unique due to its cyclohexyl side chain, which imparts distinct hydrophobic properties and influences the self-assembly behavior of peptides. This makes it particularly useful in the design of hydrogels and other functional materials .

Properties

IUPAC Name

(2S)-2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-16(23(26)27)25(17-9-3-2-4-10-17)24(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,16-17,22H,2-4,9-10,15H2,1H3,(H,26,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWKLGMNVUYQGV-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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